molecular formula C20H28N2O2S B12704377 N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide CAS No. 94687-49-7

N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide

Cat. No.: B12704377
CAS No.: 94687-49-7
M. Wt: 360.5 g/mol
InChI Key: BQVKCRWSPYNEBB-UHFFFAOYSA-N
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Description

N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide is a chemical compound with the molecular formula C20H28N2O2S and a molecular weight of 360.51352 . This compound is known for its unique structure, which includes a phenethylamine backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide typically involves the reaction of 2-(methylphenethylamino)propylamine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits in conditions like Parkinson’s disease .

Comparison with Similar Compounds

N-(2-(Methylphenethylamino)propyl)ethanesulfonanilide can be compared with other phenethylamine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

94687-49-7

Molecular Formula

C20H28N2O2S

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylethanesulfonamide

InChI

InChI=1S/C20H28N2O2S/c1-4-25(23,24)22(20-13-9-6-10-14-20)17-18(2)21(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3

InChI Key

BQVKCRWSPYNEBB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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